3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-(4,4,4-Trifluorobutyl)bicyclo[111]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C9H14F3N It is characterized by the presence of a bicyclo[111]pentane core, which is a highly strained and rigid structure, and a trifluorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,4-trifluorobutyl)bicyclo[111]pentan-1-amine hydrochloride typically involves multiple steps One common method starts with the preparation of the bicyclo[111]pentane core, which can be achieved through a [111]propellane intermediate The trifluorobutyl group is then introduced via nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluorobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules due to its unique structural properties.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological molecules.
Industry: The compound can be used in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluorobutyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The bicyclo[1.1.1]pentane core provides rigidity, which can influence the binding affinity and specificity of the compound for its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane
- 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-ol
- 3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-thiol
Uniqueness
Compared to similar compounds, 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the amine group, which can participate in a wider range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
2763758-72-9 |
---|---|
Molecular Formula |
C9H15ClF3N |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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